1-phenyl-1H-pyrazole-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-10(14)8-6-12-13(7-8)9-4-2-1-3-5-9/h1-7H,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVARWIMYKHDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 Phenyl 1h Pyrazole 4 Carboxamide Derivatives
Established Synthetic Routes for the Pyrazole (B372694) Core
The construction of the pyrazole ring is a foundational step in the synthesis of these target molecules. Several classical and modern synthetic methods are employed, each offering distinct advantages in terms of regioselectivity and substrate scope.
Knorr Pyrazole Synthesis and Adaptations
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone for pyrazole formation. chemhelpasap.comdrugfuture.comslideshare.net This reaction typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. chemhelpasap.comdrugfuture.comjk-sci.com In the context of 1-phenyl-1H-pyrazole-4-carboxamide, phenylhydrazine (B124118) is a key starting material. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. chemhelpasap.comyoutube.com
The regiochemical outcome of the Knorr synthesis can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov When an unsymmetrical diketone is used, a mixture of two regioisomeric pyrazoles can be formed. drugfuture.comnih.gov However, careful selection of reactants and reaction conditions can favor the desired isomer. For instance, the reaction between arylhydrazines and 4,4,4-trifluoro-1-arylbutan-1,3-diones can yield the 1-aryl-3-aryl-5-trifluoromethylpyrazole isomer with high selectivity. nih.gov
Adaptations of the Knorr synthesis have been developed to improve yields and expand its utility. These include the use of acid catalysts, such as glacial acetic acid, to facilitate the condensation and cyclization steps. chemhelpasap.com Microwave-assisted synthesis has also been employed to accelerate the reaction. nih.gov Furthermore, "one-pot" procedures combining the Claisen condensation (to form the 1,3-dicarbonyl precursor) with the Knorr reaction have been developed for the efficient synthesis of highly substituted pyrazole-3-carboxylates. researchgate.net
A variation of the Knorr synthesis involves the use of a β-ketoester, such as ethyl acetoacetate, which reacts with a hydrazine to form a pyrazolone, a tautomeric form of a hydroxypyrazole. chemhelpasap.comyoutube.com This approach is also widely used in the synthesis of various pyrazole derivatives.
1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis
1,3-dipolar cycloaddition reactions provide an alternative and powerful method for constructing the pyrazole ring system. ewha.ac.kr This approach involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile, typically an alkyne or an alkene.
Nitrile imines, which can be generated in situ from the corresponding hydrazonoyl halides, are common precursors for pyrazole synthesis. Their reaction with alkynes leads directly to the formation of the pyrazole ring. The regioselectivity of this cycloaddition is governed by the electronic and steric properties of both the nitrile imine and the alkyne.
Cyclocondensation Approaches
Cyclocondensation reactions, a broad class of reactions that form a cyclic compound from one or more acyclic starting materials with the elimination of a small molecule like water or ammonia, are central to pyrazole synthesis. chim.itnih.gov
One important cyclocondensation approach involves the reaction of hydrazones with reagents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF), a process known as the Vilsmeier-Haack reaction. nih.govnih.govchemmethod.com This reaction can be used to synthesize 4-formylpyrazoles, which are valuable intermediates for further functionalization. nih.govchemmethod.comsemanticscholar.org For example, reacting hydrazones derived from galloyl hydrazide with various substituted aromatic ketones in the presence of POCl₃/DMF yields 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes. chemmethod.com
Another cyclocondensation strategy utilizes α,β-unsaturated carbonyl compounds (chalcones) and hydrazine derivatives. nih.gov This reaction typically proceeds through a pyrazoline intermediate, which is then oxidized to the corresponding pyrazole. nih.gov The use of catalysts like copper triflate can promote this reaction. nih.gov
Furthermore, the reaction of ethyl (ethoxymethylene)cyanoacetate with phenylhydrazine is a well-established method for producing ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate, a key precursor for many this compound derivatives. prepchem.com High-pressure conditions have been shown to significantly accelerate the reaction between phenylhydrazine and ethyl cyanoacetate (B8463686) to form an intermediate that can be readily converted to 5-amino-3-hydroxy-1-phenyl-1H-pyrazole. researchgate.net
Functionalization and Derivatization Strategies at the 4-Carboxamide Position
Once the 1-phenyl-1H-pyrazole core is established, a variety of synthetic strategies can be employed to introduce and modify the carboxamide functionality at the 4-position.
Introduction of Substituted Amide Fragments
The most common method for introducing the carboxamide group is through the coupling of a 1-phenyl-1H-pyrazole-4-carboxylic acid with a desired amine. This amide bond formation is typically facilitated by a coupling reagent. nih.govresearchgate.netresearchgate.net
A variety of coupling reagents can be used, including carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netpeptide.comyoutube.com Other phosphonium-based reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective. peptide.com The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions.
Alternatively, the pyrazole-4-carboxylic acid can be converted to a more reactive acyl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govgoogle.com The resulting acyl chloride can then readily react with an amine to form the desired amide.
A series of novel pyrazole-4-carboxamides have been synthesized using these methods, leading to the discovery of compounds with potential fungicidal activity. nih.govresearchgate.netnih.govresearchgate.net
Table 1: Examples of Reagents for Amide Bond Formation
| Reagent Class | Specific Reagent(s) | Function |
|---|---|---|
| Carbodiimides | EDC, DCC, DIC | Activate the carboxylic acid for nucleophilic attack by the amine. peptide.com |
| Phosphonium Salts | BOP, PyBOP | Highly efficient coupling reagents. peptide.com |
| Aminium/Uronium Salts | HBTU, HATU | Activate the carboxylic acid and are known for rapid coupling and low racemization. peptide.com |
| Chlorinating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Convert the carboxylic acid to a more reactive acyl chloride. nih.govgoogle.com |
Alkylation and Arylation at Nitrogen Atoms
While the primary focus is often on the carboxamide group, modifications at the nitrogen atoms of the pyrazole ring can also be synthetically important. The N-H of an unsubstituted pyrazole can be alkylated or arylated.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been successfully employed for the arylation of pyrazoles. nih.gov This allows for the introduction of various aryl and heteroaryl groups at the nitrogen positions, expanding the structural diversity of the resulting compounds. For instance, an unsubstituted pyrazole amide has been arylated using this method in moderate to good yields. nih.gov
Furthermore, C-H arylation of pyrazoles with aryl halides can be achieved using copper catalysis, offering a greener alternative to palladium-based methods. mdpi.com This direct functionalization avoids the need for pre-functionalized pyrazole starting materials.
Diversification via Side Chain Modifications
A primary strategy for creating a diverse library of this compound analogues involves modifications to the carboxamide side chain. This approach typically utilizes a common intermediate, 1-phenyl-1H-pyrazole-4-carboxylic acid, which is then coupled with a variety of amines to generate a range of N-substituted carboxamides. This method allows for systematic alterations of the chemical properties of the final compounds.
Research has demonstrated the synthesis of numerous pyrazole-4-carboxamide derivatives by reacting the corresponding pyrazole-4-carboxylic acid with different primary and secondary amines. thieme-connect.de This amidation step is a robust and versatile reaction for generating structural diversity. For instance, a library of conformationally constrained analogues was developed by preparing 1-substituted 5-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acids and subsequently performing parallel amidation with various amines, resulting in high yields and purities. thieme-connect.de Similarly, series of novel pyrazole-4-carboxamides have been designed and synthesized as potential fungicides and inhibitors of enzymes like xanthine (B1682287) oxidoreductase, showcasing the broad applicability of this diversification strategy. nih.govnih.gov
Table 1: Examples of Side Chain Diversification via Amidation
| Pyrazole Precursor | Amine Reagent | Resulting Derivative Class | Reference |
|---|---|---|---|
| 1-Phenyl-pyrazole-4-carboxylic acid | Various primary/secondary amines | N-substituted-1-phenyl-pyrazole-4-carboxamides | nih.gov |
| 1-Substituted-5-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid | Various primary/secondary amines | Conformationally constrained histamine (B1213489) analogues | thieme-connect.de |
| Various pyrazole-4-carboxylic acids | Aryloxypyridyl ethylamine | Pyrazole carboxamides with aryloxypyridyl modules | nih.gov |
Synthetic Utility of Key Precursors in Heterocyclic Synthesis
The construction of complex, fused heterocyclic systems often relies on versatile pyrazole-based building blocks. These precursors contain reactive functional groups that can participate in cyclization reactions to form new rings fused to the pyrazole core.
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide as a Building Block
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide is a highly valuable precursor for the synthesis of fused heterocyclic compounds, particularly pyrazolo[3,4-d]pyrimidines, which are analogues of purines and exhibit significant pharmacological importance. tandfonline.comtandfonline.com This molecule possesses multiple reactive sites; electrophiles can attack the amino group at the C5 position, while nucleophiles can target the carbonyl carbon of the carboxamide group. tandfonline.com
This dual reactivity allows it to be used extensively in the preparation of fused systems. nih.gov For example, reacting 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with esters in the presence of a base leads to the formation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. researchgate.net Similarly, cyclization with formamide (B127407) or orthoesters under various conditions, including microwave irradiation, provides an efficient route to these fused pyrimidines. researchgate.netnih.gov The development of one-pot, multicomponent reactions utilizing this building block has further streamlined the synthesis of these complex molecules. researchgate.net
Table 2: Synthesis of Fused Heterocycles from 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide
| Building Block | Cyclizing Agent | Resulting Fused Heterocycle | Reference |
|---|---|---|---|
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Orthoesters | Pyrazolo[3,4-d]pyrimidin-4-one derivatives | researchgate.net |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Formamide | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Aroyl Halides | Pyrazolo[3,4-d]pyrimidin-4-one derivatives | researchgate.net |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | Esters (e.g., ethyl formate) | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | researchgate.net |
Pyrazole-4-carbaldehyde Intermediates
Pyrazole-4-carbaldehydes are crucial intermediates in the synthesis of a wide array of pyrazole derivatives, including this compound. umich.edu These aldehydes are commonly prepared via the Vilsmeier-Haack reaction, which formylates the C4 position of the pyrazole ring using reagents like a mixture of phosphoryl trichloride (B1173362) (POCl₃) and dimethylformamide (DMF). researchgate.netchemmethod.com
The aldehyde group is highly versatile and can undergo numerous transformations. It can be oxidized to the corresponding carboxylic acid, which is the direct precursor for the synthesis of pyrazole-4-carboxamides. researchgate.net Furthermore, pyrazole-4-carbaldehydes are key starting materials for creating other heterocyclic systems through condensation reactions with compounds containing active methylene (B1212753) groups or with various amines, semicarbazides, and hydroxylamines. umich.edu For instance, hydrazones derived from ketones can be cyclized and formylated in a one-pot Vilsmeier-Haack reaction to yield 3-aryl-substituted pyrazole-4-carbaldehyde derivatives. chemmethod.com
Advanced Synthetic Techniques and Yield Optimization
To improve the efficiency, safety, and environmental footprint of pyrazole synthesis, researchers have increasingly adopted advanced techniques such as microwave-assisted synthesis and flow chemistry. These methods offer significant advantages over traditional batch processing, including drastically reduced reaction times, improved yields, and enhanced scalability. mdpi.comrsc.org
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for preparing pyrazole derivatives. tandfonline.com The rapid heating achieved through microwave irradiation can complete syntheses in minutes, compared to the hours or days required by conventional methods, while often using less hazardous solvents or even solvent-free conditions. tandfonline.comnih.gov This technique has been successfully applied to the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives from 5-amino-1-phenyl-pyrazole-4-carboxamides and orthoesters, resulting in high yields and short reaction times. researchgate.net
Flow chemistry offers another robust alternative for synthesizing pyrazoles and their fused derivatives. doaj.orgresearchgate.net By performing reactions in a continuous stream within a microreactor, this technology allows for precise control over parameters like temperature and pressure, leading to improved safety, reproducibility, and scalability. galchimia.com Flow chemistry is particularly advantageous for handling hazardous intermediates, as they can be generated and consumed in situ, avoiding isolation. mdpi.com Multi-step continuous flow setups have been developed for the synthesis of pyrazoles, integrating synthesis, purification, and analysis to accelerate the discovery of new derivatives. galchimia.comafinitica.com
Table 3: Comparison of Conventional and Advanced Synthetic Techniques for Pyrazole Synthesis
| Technique | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|
| Conventional Heating (Batch) | Hours to Days | Well-established, simple equipment | tandfonline.com |
| Microwave-Assisted Synthesis (MAOS) | Minutes | Rapid heating, reduced time, higher yields, eco-friendly | rsc.orgtandfonline.comnih.gov |
| Flow Chemistry | Minutes (residence time) | Enhanced safety, scalability, precise control, automation | mdpi.comdoaj.orggalchimia.com |
Investigations into the Biological Activity Spectrum of 1 Phenyl 1h Pyrazole 4 Carboxamide Analogs
Antifungal Activities
Analogs of 1-phenyl-1H-pyrazole-4-carboxamide are particularly noted for their potent antifungal properties. Many of these compounds function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi, which is a critical pathway for energy production. This mechanism of action has led to the development of numerous commercial fungicides.
Inhibition of Phytopathogenic Fungi
The agricultural sector faces significant crop losses due to phytopathogenic fungi. Analogs of this compound have shown excellent inhibitory effects against a range of these plant pathogens.
Rhizoctonia solani: This soil-borne pathogen causes significant diseases like rice sheath blight. A novel pyrazole (B372694) carboxamide containing a diarylamine scaffold, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028), demonstrated an EC50 value of 0.022 mg/L against R. solani, which is comparable to the commercial fungicide thifluzamide (B1681302). Another study found that pyrazole-thiophene carboxamide derivatives also exhibited good activity against R. solani. Furthermore, isoxazole pyrazole carboxylate analog 7ai showed strong activity against R. solani, with an EC50 value of 0.37 μg/mL.
Sclerotinia sclerotiorum: This fungus causes white mold on a variety of crops. A series of novel pyrazol-5-yl-benzamide derivatives were synthesized, and compound 5IIc showed an excellent in vitro EC50 value of 0.20 mg/L against S. sclerotiorum, which is close to commercial fungicides Fluxapyroxad and Boscalid. In vivo experiments confirmed its protective activity. Other studies have also reported that pyrazole carboxamides exhibit remarkably high activities against this pathogen, with some derivatives showing EC50 values ranging from 2.04 to 15.2 μg/mL.
Gibberella zeae (Fusarium graminearum): This pathogen causes Fusarium head blight in cereals. A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed moderate activity, with compounds 6a, 6b, and 6c displaying over 50% inhibition at 100 µg/mL. Another study on 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives found that compound Y47 had an EC50 value of 5.2 mg/L against G. zeae.
Fusarium oxysporum: Known for causing Fusarium wilt, this fungus is a significant threat to many crops. Certain 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have demonstrated excellent activity against F. oxysporum. For example, compound 7c exhibited an EC50 value of 1.5 μg/mL against this pathogen. Research has consistently shown that the pyrazole skeleton and its derivatives have excellent inhibitory activity against Fusarium oxysporum.
Cytospora mandshurica: This fungus is a canker-causing pathogen. Studies on N-(substituted pyridinyl)-1-phenyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide analogs revealed that some compounds possess moderate activity against C. mandshurica. For instance, compound 6a showed an inhibition rate of 48.7% at a concentration of 100 µg/mL.
Phytophthora infestans: The oomycete responsible for late blight in potatoes and tomatoes, P. infestans, has also been a target for these compounds. Certain pyrazole carboxamide derivatives have shown notable activity. For example, compound 7f from a series of 1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives had an EC50 value of 6.8 μg/mL against P. infestans.
Pythium ultimum: This pathogen causes damping-off and root rot in many plant species. In a study of pyrazolecarboxamide derivatives, compounds such as 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (5a) and 5-chloro-3-methyl-1-phenyl-N-(p-tolyl)-1H-pyrazole-4-carboxamide (5l) showed good control efficacy of 77.78% against P. ultimum at a concentration of 100 μg/mL.
Anticancer and Antiproliferative Studies
Inhibition of Cancer Cell Line Proliferation
Derivatives of this compound have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. The potency of these compounds varies based on their specific structural modifications.
One study highlighted a thiosemicarbazone derivative which exerted remarkable activity against almost all tested cancer cell lines, with growth inhibition percentages ranging from 30.27% to 91.52%. nih.gov Another compound, a coumarin-tethered pyrazole, showed moderate to high potency toward several leukemia cell lines (35.90-63.42% growth inhibition) and also exhibited good activity against non-small cell lung cancer NCI-H460 (61.59%), colon cancer HCT-116 (62.58%), and breast cancer MCF7 (43.04%) cell lines. nih.gov
A separate investigation into pyrazole-4-carboxamide analogues identified a compound, designated 6k, with potent cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells, showing IC50 values of 0.43 μM and 0.67 μM, respectively. nih.gov Further research on different pyrazole derivatives found that one compound was highly active and more potent than the reference drug ABT-751 against leukemia K562 cells (GI50 = 0.26 μM) and lung tumor A549 cells (GI50 = 0.19 μM). nih.gov Another analog from this series was particularly potent against K562 and A549 cells, with GI50 values of 0.021 and 0.69 μM, respectively. nih.gov The anticancer potential of 1,3-diarylpyrazole derivatives has also been assessed, with one compound displaying GI50 values of 25.2 ± 3.2 and 28.3 ± 1.53 µM against Raji and HL60 cancer cell lines. nih.gov
Cytotoxic Activity of this compound Analogs Against Various Cancer Cell Lines
| Compound Class/Reference | Cell Line | Cancer Type | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| Coumarin-pyrazole derivative | NCI-H460 | Non-small cell lung cancer | Growth Inhibition % | 61.59% | nih.gov |
| Coumarin-pyrazole derivative | HCT-116 | Colon Cancer | Growth Inhibition % | 62.58% | nih.gov |
| Coumarin-pyrazole derivative | MCF7 | Breast Cancer | Growth Inhibition % | 43.04% | nih.gov |
| Coumarin-pyrazole derivative | PC-3 | Prostate Cancer | Growth Inhibition % | 29.17% | nih.gov |
| Pyrazole analog 6k | HeLa | Cervical Cancer | IC50 | 0.43 μM | nih.gov |
| Benzofuropyrazole 4a | K562 | Leukemia | GI50 | 0.26 μM | nih.gov |
| Benzofuropyrazole 4a | A549 | Lung Cancer | GI50 | 0.19 μM | nih.gov |
| Pyrazole 5b | K562 | Leukemia | GI50 | 0.021 μM | nih.gov |
| Pyrazole 5b | A549 | Lung Cancer | GI50 | 0.69 μM | nih.gov |
Modulation of Cellular Growth Pathways
The anticancer effects of this compound analogs are often rooted in their ability to modulate critical cellular pathways governing cell growth and survival. Research has shown that these compounds can induce cell cycle arrest and apoptosis.
For instance, compound 6k, a potent pyrazole-4-carboxamide analog, was found to arrest the cell cycle at the G2/M phase. nih.gov This was achieved by modulating the protein levels of cyclinB1 and cdc2. nih.gov The same compound also led to a significant increase in polyploidization, where cells possess more than the normal number of chromosome sets, and abnormal mitosis, which are likely consequences of its primary mechanism of action. nih.gov
Furthermore, compound 6k was shown to induce apoptosis through the intrinsic pathway. nih.gov This was evidenced by elevated levels of key pro-apoptotic proteins, including p53, Bak, and Bax, as well as the executioner proteins cleaved caspase-3 and cleaved PARP. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Analogs of this compound have demonstrated notable anti-inflammatory and immunomodulatory properties. The pyrazole nucleus is a key feature in many non-steroidal anti-inflammatory drugs. nih.gov
Studies have shown that certain 1-phenyl-1H-pyrazole derivatives possess strong anti-inflammatory activity. semanticscholar.org A series of hydrazone derivatives of pyrazole-4-carboxaldehydes were synthesized and evaluated for their ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine. eurekaselect.com Several of these compounds markedly inhibited TNF-α expression, with two of the most potent compounds, 7b and 11c, exhibiting IC50 values of 5.56 and 3.69 µM, respectively. eurekaselect.com In an in-vivo model of xylene-induced ear edema, compound 11c reduced inflammation by 49.59% at a dose of 20 mg/kg, an effect comparable to the reference drug dexamethasone. eurekaselect.com
Other research identified pyrazolo[1,5-a]quinazoline derivatives that inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a central pathway in inflammation. mdpi.com Pharmacophore mapping suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are critical in inflammatory signaling. mdpi.com
Enzyme Inhibition Profiles
The biological activities of this compound analogs can often be attributed to their ability to selectively inhibit specific enzymes.
Carbonic Anhydrase Inhibition
Certain pyrazole derivatives have been investigated as inhibitors of human carbonic anhydrase (hCA) isozymes, particularly the cytosolic forms hCA I and hCA II. nih.govnih.gov A study of 4-[3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl] benzenesulfonamides revealed their inhibitory effects on these enzymes. nih.govsemanticscholar.org The inhibition constants (Ki) for these compounds ranged from 316.7 ± 9.6 to 533.1 ± 187.8 nM against hCA I and from 412.5 ± 115.4 to 624.6 ± 168.2 nM against hCA II. nih.govsemanticscholar.org For comparison, the reference inhibitor Acetazolamide had Ki values of 278.8 ± 44.3 nM and 293.4 ± 46.4 nM towards hCA I and hCA II, respectively. nih.govsemanticscholar.org
Inhibition of Human Carbonic Anhydrase Isozymes by Pyrazole Analogs
| Compound Series | Isozyme | Inhibition Constant (Ki) Range (nM) | Source |
|---|---|---|---|
| 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides | hCA I | 316.7 - 533.1 | nih.govsemanticscholar.org |
| hCA II | 412.5 - 624.6 | nih.govsemanticscholar.org | |
| Acetazolamide (Reference) | hCA I | 278.8 | nih.govsemanticscholar.org |
| hCA II | 293.4 | nih.govsemanticscholar.org |
Kinase Inhibition
Kinases are crucial regulators of cell signaling, and their aberrant activity is a hallmark of cancer. Pyrazole-4-carboxamide analogs have been developed as potent kinase inhibitors.
A significant area of research has been the targeting of Aurora kinases A and B, which are critical for cell division. nih.gov One pyrazole-4-carboxamide derivative, compound 6k, selectively inhibited Aurora kinase A and Aurora kinase B with IC50 values of 16.3 nM and 20.2 nM, respectively. nih.gov Molecular studies confirmed that this compound inhibited the phosphorylation of downstream targets of both kinases. nih.gov The development of selective Aurora B kinase inhibitors is considered a promising therapeutic strategy for cancer treatment. researchgate.net
Inhibition of Epidermal Growth Factor Receptor (EGFR) is another key target. While direct inhibition data for this compound is context-dependent, targeting related pathways is a common strategy. For example, Aurora kinase inhibitors have been shown to enhance the effects of EGFR inhibitors like osimertinib, suggesting a synergistic approach to overcoming drug resistance in lung cancer. nih.govcornell.edu Additionally, some pyrazolo[1,5-a]quinazoline derivatives have been predicted to be ligands for p38 MAP Kinase (p38MAPK), another important enzyme in cellular signaling. mdpi.com
Kinase Inhibition by Pyrazole-4-Carboxamide Analogs
| Compound | Target Kinase | IC50 (nM) | Source |
|---|---|---|---|
| Analog 6k | Aurora Kinase A | 16.3 | nih.gov |
| Aurora Kinase B | 20.2 | nih.gov |
Succinate Dehydrogenase (SDH) Inhibition
The pyrazole-4-carboxamide scaffold is a well-established molecular skeleton for highly effective succinate dehydrogenase inhibitors (SDHIs). clockss.orgnih.gov SDH is a key enzyme in both the mitochondrial electron transport chain and the citric acid cycle. Inhibition of this enzyme is a primary mechanism for many modern fungicides.
Numerous studies have designed and synthesized novel pyrazole-4-carboxamide derivatives as potent SDHIs for agricultural use. clockss.orgacs.org For instance, one study developed N'-(4-phenoxyphenyl)-1H-pyrazole-4-carbohydrazide derivatives with excellent antifungal effects against pathogens like Rhizoctonia solani, with an EC50 value of 0.14 μg/mL. nih.gov Further investigation confirmed that this compound acts as a potential fungicide by targeting SDH. nih.gov Another series of pyrazole-4-sulfonohydrazide derivatives also showed significant inhibition of SDH enzyme activity, with one compound having an IC50 value of 0.28 μg/mL. nih.gov Molecular docking studies have consistently shown that these compounds interact effectively with the active site of the SDH enzyme. acs.orgnih.govresearchgate.net
Other Enzyme Targets (e.g., Prokaryotic Arylamine N-acetyltransferase, Glycogen Phosphorylse, Alpha-glucosidase, Histone Deacetylase (HDAC), Cytochrome P450 CYP121A1)
The diverse biological activities of this compound analogs extend to a variety of other important enzyme targets.
Glycogen Phosphorylase (GP): As a key enzyme in glycogenolysis, glycogen phosphorylase is a therapeutic target for type 2 diabetes. nih.gov A study evaluating a panel of pyrazole derivatives, among other compounds, for their inhibitory activity against GP identified several potent inhibitors. nih.gov While the specific this compound core was not the most active in this particular study, the research highlights the potential of the broader pyrazole class to interact with this enzyme. nih.gov Further optimization of the pyrazole scaffold could lead to the development of effective GP inhibitors.
Alpha-glucosidase: This enzyme is crucial for carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov A recent study described the design and synthesis of novel pyrazole-phthalazine hybrids as α-glucosidase inhibitors. These compounds demonstrated significantly higher activity than the standard drug, acarbose, with IC50 values ranging from 13.66 ± 0.009 to 494 ± 0.006 μM. researchgate.net The most potent compound, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione, had an IC50 of 13.66 ± 0.009 μM. researchgate.net This work underscores the potential of pyrazole-based compounds as effective α-glucosidase inhibitors. nih.gov
Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in epigenetic regulation, making them attractive targets for cancer therapy. nih.govexplorationpub.com A series of novel thiol-based HDAC inhibitors incorporating a 3-phenyl-1H-pyrazole-5-carboxamide scaffold was designed and synthesized. One compound, in particular, demonstrated an IC50 value of 0.08μM, which was more potent than the approved HDAC inhibitor Vorinostat (IC50=0.25μM). nih.govebi.ac.uk Structure-activity relationship (SAR) studies revealed that substituents on the N-1 position of the pyrazole ring were preferred for activity. nih.govebi.ac.uk Another study identified a series of 1,3-disubstituted-pyrazole derivatives as class I and IIb selective HDAC inhibitors. thebiogrid.org
Cytochrome P450 CYP121A1: This enzyme is essential for the viability of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov Novel aryl-substituted pyrazoles have been investigated as inhibitors of CYP121A1. Docking studies and binding affinity assays suggest that these inhibitors bind indirectly to the enzyme's active site. acs.org Key binding interactions were observed with residues such as Thr77, Val78, Val82, Val83, Met86, Ser237, Gln385, and Arg386. acs.org One series of imidazole-substituted pyrazoles showed promising antimycobacterial activity, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 μg/mL. nih.gov
| Enzyme Target | Compound Series/Analog | Key Findings | Reported Activity (IC50/Ki/MIC) |
|---|---|---|---|
| Alpha-glucosidase | Pyrazole-phthalazine hybrids | Significantly higher activity than acarbose. | IC50: 13.66 ± 0.009 to 494 ± 0.006 μM researchgate.net |
| Histone Deacetylase (HDAC) | Thiol-based 3-phenyl-1H-pyrazole-5-carboxamides | More potent than Vorinostat. | IC50: 0.08 μM nih.govebi.ac.uk |
| Cytochrome P450 CYP121A1 | Imidazole-substituted pyrazoles | Promising antimycobacterial activity. | MIC: 6.25–25 μg/mL nih.gov |
Receptor Binding and Ligand Interactions
The versatility of the this compound scaffold is further demonstrated by its interaction with various receptors, most notably the cannabinoid receptors.
The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that are key components of the endocannabinoid system. nih.govyoutube.com The this compound scaffold has been extensively utilized in the development of ligands for these receptors.
Early work in this area led to the development of rimonabant (B1662492) (SR141716A), a diarylpyrazole derivative that acts as a potent and selective CB1 receptor antagonist/inverse agonist. nih.gov This compound and its analogs, such as AM251 and AM281, have been instrumental in elucidating the role of the CB1 receptor. nih.gov
Further exploration of this chemical space has led to the design of tricyclic pyrazole derivatives as cannabinoid receptor ligands. By introducing structural constraints to the flexible pyrazole scaffold, researchers aimed to enhance binding affinity and selectivity. nih.gov This approach resulted in the synthesis of 1,4-dihydroindeno[1,2-c]pyrazole derivatives, some of which exhibited very high in vitro binding affinity for the CB2 receptor, comparable to or exceeding that of the selective CB2 ligand SR144528. nih.gov For instance, one derivative displayed a high affinity for CB2 receptors and an exceptional CB1/CB2 selectivity ratio of 9811. nih.gov
Beyond the cannabinoid system, analogs of this compound have been investigated for their activity at other receptors. For example, trisubstituted-pyrazole carboxamide analogs have been identified as novel and potent antagonists of the Farnesoid X Receptor (FXR). nih.gov One such compound, 1-(3-Methoxybenzyl)-3-(3-methoxyphenyl)-N-(4-methyl-3-(morpholinosulfonyl) phenyl)-1H-pyrazole-4-carboxamide), demonstrated significantly improved FXR antagonistic activities compared to the initial lead compound. nih.gov
Antiparasitic Efficacy (e.g., Anti-Trypanosoma cruzi, Antileishmanial)
Derivatives of this compound have shown significant promise as antiparasitic agents, particularly against Trypanosoma cruzi and Leishmania species.
Anti-Trypanosoma cruzi: Chagas disease, caused by T. cruzi, is a major health problem with limited treatment options. nih.gov The pyrazole scaffold has been a focus of drug discovery efforts for this disease. A study focused on the optimization of a hit compound, 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole, which was identified as an inhibitor of the T. cruzi cysteine protease, cruzipain. nih.govmdpi.com Subsequent modifications, including the introduction of a carboxamide group, led to the identification of potent anti-T. cruzi agents. mdpi.com In a separate study, N-ethylurea pyrazole derivatives demonstrated high potency and selectivity against T. cruzi, with one compound showing parasite clearance in a murine model after 6 days of treatment. nih.gov Another series of pyrazole-thiadiazole hybrids also showed activity against T. cruzi, with one derivative exhibiting an IC50 of 21.71 ± 2.94 µM against trypomastigotes. nih.gov
Antileishmanial: Leishmaniasis is another parasitic disease with a pressing need for new therapies. scielo.brscielo.br A series of 1-aryl-1H-pyrazole-4-carboximidamide derivatives were synthesized and evaluated for their in vitro antileishmanial activity. scielo.brresearchgate.netiaea.org One of the bromo-substituted analogs showed a promising activity profile and low cytotoxicity, marking it as a lead compound for further development. scielo.br
| Parasite | Compound Series/Analog | Key Findings | Reported Activity (IC50) |
|---|---|---|---|
| Trypanosoma cruzi | Pyrazole-thiadiazole hybrids | Activity against trypomastigotes. | 21.71 ± 2.94 µM nih.gov |
| Trypanosoma cruzi | 5-amino-1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives | Promising candidates against intracellular amastigotes. | 2.75 ± 0.62 to 6.09 ± 0.52 µM nih.gov |
| Leishmania amazonensis | 1-aryl-1H-pyrazole-4-carboximidamides | Promising activity and low cytotoxicity. | IC50 values reported in µg/mL researchgate.net |
Neuroprotective and Central Nervous System Activities (e.g., Analgesic, Anxiolytic)
The privileged pyrazole structure has also been explored for its potential in treating central nervous system disorders.
Analgesic Activity: Several pyrazole analogs have been investigated for their pain-relieving properties. The antagonism of the transient receptor potential vanilloid subtype 1 (TRPV-1) appears to be a mechanism for some of these compounds. frontiersin.org For instance, 3-chlorophenyl and 3-chloro-4-fluorophenyl substitutions at the N1 position of the pyrazole ring were found to optimize TRPV-1 antagonism, with one compound showing an ED50 of 57mg/kg for antinociceptive efficacy. frontiersin.org
Anxiolytic Activity: A novel piperazine (B1678402) derivative containing a 1-phenyl-1H-pyrazole moiety, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), was synthesized and evaluated for its anxiolytic-like effects. nih.gov In preclinical models such as the elevated plus-maze and light-dark box tests, this compound demonstrated anxiolytic-like activity. The effects were antagonized by flumazenil, suggesting a mechanism involving the benzodiazepine (B76468) site of the GABAA receptor. nih.gov Furthermore, the anxiolytic-like activity was also blocked by mecamylamine, indicating an interaction with nicotinic pathways. nih.gov Importantly, this compound did not appear to impair mnemonic activity. nih.gov
Elucidation of Molecular Mechanisms of Action and Target Identification
Biochemical Pathway Analysis
Analysis of biochemical pathways reveals that the primary mode of action for many pyrazole (B372694) carboxamides involves the impairment of mitochondrial function, which is critical for cellular energy production and survival.
The mitochondrial electron transport chain (ETC) is a primary target for 1-phenyl-1H-pyrazole-4-carboxamide derivatives. These compounds are recognized as potent inhibitors of cellular respiration. researchgate.net Specifically, they function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), targeting Complex II of the respiratory chain. usda.govmdpi.com Succinate dehydrogenase (SDH) is a crucial enzyme that participates in both the Krebs cycle and the ETC, oxidizing succinate to fumarate (B1241708) and transferring electrons to the quinone pool. mdpi.com Inhibition of SDH disrupts this electron flow, impairing mitochondrial respiration and leading to cellular death in target organisms like pathogenic fungi. researchgate.netmdpi.com
This inhibition leads to significant mitochondrial dysfunction. acs.orgnih.gov Studies on organisms treated with pyrazole carboxamide derivatives have observed severe morphological damage to mitochondria. usda.govacs.orgnih.gov Electron microscopy has revealed compromised cell membranes, damaged mitochondria, and abnormal vacuoles in fungal hyphae, indicating a breakdown of essential cellular structures due to respiratory chain failure. usda.govacs.orgnih.gov
By inhibiting the respiratory chain, this compound derivatives directly compromise cellular bioenergetics. The disruption of the electron transport chain cripples oxidative phosphorylation, the primary process responsible for generating adenosine (B11128) triphosphate (ATP), the cell's main energy currency. nih.gov The inhibition of SDH is expected to impair cellular respiration and lower the production of ATP, leading to an energy deficit and eventual cell death. researchgate.netmdpi.com
Furthermore, this mitochondrial disruption affects the mitochondrial membrane potential (MMP). The MMP is a key indicator of mitochondrial health and is essential for ATP synthesis. Studies have shown that treatment with certain pyrazole carboxamide derivatives can lead to a decrease in the MMP in target fungi. nih.gov A related carboline-carboxamide compound has also been shown to induce mitochondrial dysfunction characterized by alterations in the MMP. nih.govplos.org This collapse of the membrane potential is a critical event in the pathway leading to cell death.
Proteomic analysis provides a broader view of the cellular response to this compound derivatives. A label-free quantitative proteomic study on the fungus Rhizoctonia solani treated with the derivative N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) identified significant changes in protein expression. nih.gov
The study found a total of 1153 proteins after treatment. Of these, 142 were identified as differential proteins, with 92 being upregulated and 50 downregulated. nih.gov These differentially expressed proteins were implicated in a range of physiological and biochemical pathways associated with the mitochondria, endoplasmic reticulum, and ribosome. nih.gov This broad impact on the proteome underscores the central role of the pathways inhibited by the compound.
| Protein Expression | Number of Proteins |
|---|---|
| Upregulated Proteins | 92 |
| Downregulated Proteins | 50 |
| Total Differential Proteins | 142 |
Molecular Targeting and Binding Site Characterization
Identifying the precise molecular targets and understanding the binding interactions are key to elucidating the mechanism of action and for the rational design of new, more potent compounds.
The primary molecular target for this class of compounds is unequivocally identified as succinate dehydrogenase (SDH), or Mitochondrial Complex II. usda.govmdpi.comacs.orgsci-hub.st Numerous studies confirm that pyrazole carboxamides act as SDH inhibitors (SDHIs), which is a well-established mode of action for many modern fungicides. researchgate.netusda.gov
In addition to the primary target, some evidence suggests potential secondary targets. Proteomic and enzymatic activity studies on R. solani treated with a pyrazole carboxamide derivative indicated that besides Complex II, Complex IV (cytochrome oxidase) of the respiratory chain might also be an action target. nih.gov Molecular docking, enzyme activity detection, and qRT-PCR experiments have provided further confirmation for both Complex II and Complex IV as targets for certain derivatives. nih.gov
Molecular docking simulations have been instrumental in visualizing and characterizing the interaction between pyrazole carboxamide derivatives and their enzyme targets at the atomic level. These studies reveal that the compounds fit snugly within the binding pocket of the SDH enzyme. acs.orgacs.org
The stability of the ligand-receptor complex is maintained through specific molecular interactions. Key interactions identified include:
Hydrogen Bonds: The carboxamide portion of the molecule often forms hydrogen bonds with amino acid residues in the active site. acs.org
π–π Interactions: The phenyl ring of the compound can engage in π–π stacking interactions with aromatic amino acid residues, such as Arginine (Arg59), within the binding pocket. acs.org
These interactions anchor the inhibitor within the enzyme's active site, preventing the natural substrate (succinate) from binding and thereby blocking the enzyme's catalytic activity. acs.orgacs.org
| Interaction Type | Interacting Moiety on Ligand | Interacting Residue/Component in Receptor (Example) | Reference |
|---|---|---|---|
| Hydrogen Bonding | Carboxamide group | Active site amino acids | acs.org |
| π–π Interaction | Phenyl ring | Arg59 | acs.org |
| Van der Waals Forces | Entire ligand structure | Multiple residues in binding pocket | nih.gov |
Cellular and Subcellular Effects
The investigation into the cellular and subcellular consequences of exposure to this compound and its derivatives has revealed significant impacts on pathogenic organisms, particularly fungi. These effects range from direct physical damage to the pathogen's structure to interference with crucial intracellular organelles and pathways.
Morphological Alterations in Pathogens (e.g., Hyphal Damage, Cell Wall/Membrane Disruption)
Research has demonstrated that certain derivatives of this compound can induce profound morphological changes in pathogenic fungi. These alterations are typically indicative of severe cellular stress and a compromised structural integrity, ultimately leading to inhibited growth and cell death.
One notable study focused on the effects of the derivative SCU2028 on Rhizoctonia solani, the causative agent of rice sheath blight. nih.gov Observations using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) revealed that the compound inflicted significant damage to the fungal hyphae. Specifically, it was shown to disrupt and destroy the cell walls and membranes of the fungus. nih.gov This loss of structural integrity resulted in the leakage of intracellular contents, a catastrophic event for the cell. nih.gov
In addition to direct membrane damage, treatment with SCU2028 also led to abnormal morphological changes within the mitochondria of R. solani. nih.gov Another study involving the pyrazole carboxamide derivative Y47 and the pathogen Gibberella zeae also highlighted impacts on cellular integrity. nih.gov Morphological examinations using SEM and fluorescence microscopy indicated that Y47 could compromise the integrity of the mycelial cell membrane. nih.gov This effect was linked to the induction of endogenous reactive oxygen species (ROS) and subsequent lipid peroxidation, which damages cellular membranes. nih.gov
These findings underscore a key mechanism of antifungal action for this class of compounds: the physical disruption of the cell's protective barriers and vital internal structures.
Table 1: Observed Morphological Alterations in Pathogens Treated with this compound Derivatives
| Compound Derivative | Pathogen | Observed Morphological Effect | Method of Observation | Reference |
|---|---|---|---|---|
| SCU2028 | Rhizoctonia solani | Destruction of cell walls/membranes, leakage of cellular contents, increased number and abnormal morphology of mitochondria. | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) | nih.gov |
| Y47 | Gibberella zeae | Affected membrane integrity of mycelium. | Fluorescence Microscopy (FM), Scanning Electron Microscopy (SEM) | nih.gov |
Intracellular Localization and Distribution Studies
While direct studies detailing the specific intracellular localization and distribution of this compound using techniques like fluorescent tagging are not extensively documented in the available literature, its primary site of action is strongly inferred from its molecular mechanism.
Pyrazole carboxamides are widely recognized as succinate dehydrogenase inhibitors (SDHIs). nih.govnih.gov Succinate dehydrogenase (also known as Complex II) is a crucial enzyme complex embedded in the inner mitochondrial membrane, where it participates in both the citric acid cycle and the electron transport chain. nih.govresearchgate.net The inhibition of this enzyme disrupts cellular respiration and energy production, which is fundamental to the compound's fungicidal activity. Therefore, the primary subcellular localization and site of action for this compound and its derivatives is inferred to be the mitochondria.
Further supporting this, proteomic analysis of R. solani treated with the derivative SCU2028 revealed that the compound's effects ripple out from the mitochondrion. nih.gov The study found that differentially expressed proteins were associated with a series of physiological and biochemical pathways not only in the mitochondria but also in the endoplasmic reticulum and ribosome. nih.gov This suggests that while the primary target is mitochondrial, the downstream consequences of its inhibition lead to widespread cellular dysfunction. The development of fluorescently labeled pyrazole derivatives is an active area of research that could provide more direct evidence for intracellular distribution in the future. nih.gov
Table 2: Inferred Intracellular Localization of this compound
| Inferred Subcellular Location | Basis for Inference | Associated Cellular Effects | Reference |
|---|---|---|---|
| Mitochondria | Known mechanism of action as a Succinate Dehydrogenase (SDH) inhibitor. SDH is located in the inner mitochondrial membrane. | Inhibition of the respiratory chain, decreased mitochondrial membrane potential. | nih.govnih.govnih.gov |
| Endoplasmic Reticulum, Ribosome | Proteomic analysis showing differential expression of proteins in these organelles following treatment. | Alterations in various physiological and biochemical pathways. | nih.gov |
Compound Names Mentioned in this Article
Structure Activity Relationship Sar Studies and Rational Drug Design Principles
Correlation of Structural Modifications with Biological Potency
The biological activity of 1-phenyl-1H-pyrazole-4-carboxamide derivatives is highly sensitive to structural changes. SAR studies have revealed that even minor alterations to the pyrazole (B372694) core, the phenyl ring, or the carboxamide moiety can lead to significant shifts in potency and target selectivity. nih.gov
For instance, in the development of fungicides, the fungicidal activity and spectrum of pyrazole-4-carboxamide derivatives are heavily dependent on the aromatic ring and the N-substituent at the amide group. jst.go.jp Research has shown that compounds with hydrophobic branched alkyl groups at the ortho position of the N-phenyl group exhibit high and broad-spectrum fungicidal activity. jst.go.jp Similarly, in the context of cannabinoid receptor (CB1) antagonists, modifications to the pyrazole C3-carboxamide of rimonabant (B1662492), a well-known derivative, have led to the discovery of novel classes of compounds with promising biological activity. rsc.orgnih.govpsu.edu
The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. A lower value indicates a more potent compound. The following table illustrates how structural modifications can impact the biological activity of pyrazole-4-carboxamide analogs.
Table 1: Impact of Structural Modifications on Biological Activity
| Core Structure | Modification | Biological Target/Activity | Observed Potency (Example) |
|---|---|---|---|
| This compound | Substitution on the N-phenyl ring | Fungicidal activity | Ortho-alkylation increases potency |
| Pyrazole-3-carboxamide (Rimonabant analog) | Bioisosteric replacement of pyrazole-carboxamide | CB1 receptor antagonism | Oxadiazole replacement maintains high affinity |
| 1-Aryl-1H-pyrazole-imidazoline | Para-substituents (Br, Cl, methyl) on the aryl group | Trypanocidal activity | Increased potency observed |
Influence of Substituent Effects on Pharmacological Activity
The electronic and steric properties of substituents play a pivotal role in modulating the pharmacological profile of this compound derivatives.
Role of Phenyl Substituents on Pyrazole Ring
Substituents on the phenyl ring attached to the pyrazole core can dramatically influence binding affinity and biological activity. For example, in a series of phosphodiesterase (PDE) inhibitors, substitutions at the ortho-position of the phenyl group led to extra hydrophobic interactions with the target enzyme, resulting in a tenfold increase in binding affinity. researchgate.net In contrast, a substitution at the para-position with an amino group had minimal impact on affinity. researchgate.net The position of the substituent is critical; a methoxy (B1213986) group at the para-position can cause a tenfold loss in binding affinity by pointing away from key interaction sites. researchgate.net
The nature of the substituent is equally important. In the context of cannabinoid receptor ligands, it has been observed that electron-withdrawing groups, such as halogens, on the phenyl ring can enhance activity. nih.gov Conversely, in other systems, electron-donating groups like methoxy and methyl groups have been found to be more beneficial than unsubstituted or mono-chloro-substituted phenyl rings. nih.gov
Table 2: Effect of Phenyl Substituents on PDE4B Inhibition
| Parent Compound | Substitution on Phenyl Ring | IC50 (nM) | Fold Change in Affinity |
|---|---|---|---|
| Parent Pyrazole | None | 310 | - |
| Parent Pyrazole | ortho-Cl | 56 | ~5.5x increase |
| Parent Pyrazole | para-NH2 | 350 | ~0.9x (no significant change) |
| Parent Pyrazole | para-OCH3 | 5900 | ~19x decrease |
Impact of Carboxamide Substituents
The carboxamide group is a key functional group in many pyrazole derivatives, often involved in crucial hydrogen bonding interactions with biological targets. nih.govnih.gov Modifications to this group can therefore have a profound impact on activity.
In the development of fungicides, the carboxamide group is considered a key active group. nih.gov The fungicidal activity is influenced by the nature of the N-substituent on the amide. jst.go.jp For instance, replacing the benzene (B151609) ring of the N-phenyl group with a thiophene (B33073) ring and optimizing the alkyl groups on the thiophene led to the development of penthiopyrad, a highly effective fungicide. jst.go.jp
In the context of cannabinoid receptor antagonists, the replacement of the pyrazole C3-carboxamide moiety of rimonabant with a 5-alkyl oxadiazole ring led to a novel class of potent CB1 antagonists. rsc.orgnih.govpsu.edu This demonstrates that the entire carboxamide group can sometimes be replaced by a bioisosteric equivalent without loss of activity.
Effects of Heterocyclic Ring Fusions and Incorporations
Fusing other heterocyclic rings to the pyrazole core or incorporating them as substituents can lead to compounds with novel pharmacological profiles. This strategy has been successfully employed to improve metabolic stability and potency.
For instance, in the design of ERK2 inhibitors, replacing a tetrahydropyran (B127337) ring with heteroaromatic rings like 4-aminopyrazoles and 5-aminopyrazoles improved metabolic stability while maintaining key hydrogen bonding interactions. nih.gov The N-methyl-5-aminopyrazole was ultimately selected for its higher cell potency and metabolic stability. nih.gov Similarly, the fusion of a pyrimidine (B1678525) moiety to the pyrazole backbone has been shown to increase the antinociceptive effects of certain compounds. nih.gov
Rational Design Strategies for Enhanced Efficacy and Selectivity
Rational drug design leverages the understanding of SAR to create molecules with improved therapeutic properties. This involves a targeted approach to modify a lead compound to enhance its efficacy and selectivity for a specific biological target.
A key strategy is to exploit specific interactions with the target protein. For example, in the design of phosphodiesterase inhibitors, co-crystal structures revealed that ortho-substitutions on the phenyl ring could make additional hydrophobic contacts with the enzyme, leading to a significant increase in binding affinity. researchgate.net This knowledge can then be used to design new analogs with even better binding properties.
Another strategy involves modifying the molecule to improve its pharmacokinetic properties, such as oral bioavailability. For instance, all pyrazole derivatives in one study were predicted to have good oral bioavailability. nih.gov
Molecular docking simulations are a powerful tool in rational drug design, allowing researchers to predict how a molecule will bind to its target and to identify potential modifications that could improve the interaction. nih.govnih.gov This computational approach can accelerate the discovery of potent and selective inhibitors. nih.gov
Scaffold Hopping and Bioisosteric Replacements in Pyrazole Carboxamide Design
Scaffold hopping is a medicinal chemistry strategy that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. nih.gov This can lead to the discovery of novel chemical classes with improved properties, such as better patentability or reduced off-target effects.
A classic example is the bioisosteric replacement of the pyrazole C3-carboxamide moiety of rimonabant. rsc.orgnih.govpsu.edu Researchers have successfully replaced this group with an oxadiazole moiety, affording a new series of potent and selective CB1 receptor antagonists. psu.eduresearchgate.net Similarly, thiazoles, triazoles, and imidazoles have been designed as bioisosteres for the 1,5-diarylpyrazole motif of rimonabant, demonstrating that they can act as cannabinoid bioisosteres. nih.gov
Bioisosteric replacement is not limited to the carboxamide group. The pyrazole ring itself can be replaced. For instance, pyrazoles have been investigated as non-classical bioisosteres for amides in the development of prolylcarboxypeptidase (PrCP) inhibitors. lookchem.comnih.gov While the initial replacement led to a decrease in potency, further structural modifications restored the in vitro activity. lookchem.com This highlights that managing bioisosteric replacement often requires subsequent optimization to maintain potency. lookchem.comnih.gov
Scaffold hopping can also be used to explore new chemical space and identify novel ligand-receptor interactions. nih.gov For example, a scaffold hopping strategy was used to synthesize a new class of pyrazolines that showed significant selectivity for the CB2 receptor over the CB1 receptor. nih.gov
Computational Chemistry and Cheminformatics in Pyrazole Carboxamide Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of ligands to the active site of a receptor, providing valuable information on the binding affinity and the nature of the interactions.
Ligand-Target Binding Prediction (e.g., Kinases, SDH, Receptors)
Molecular docking studies have been instrumental in identifying and optimizing 1-phenyl-1H-pyrazole-4-carboxamide derivatives as potent inhibitors of various enzymes, including kinases and succinate (B1194679) dehydrogenase (SDH).
For instance, derivatives of this compound have been successfully docked into the active sites of several protein kinases, which are crucial targets in cancer therapy. Studies have shown that these compounds can act as potential inhibitors of Aurora A, Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov For example, 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide demonstrated a notable binding energy with CDK2, suggesting strong inhibitory potential. nih.gov Similarly, docking simulations of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives against Aurora-A kinase have helped to elucidate the probable binding model, supporting their potential as anticancer agents.
In the realm of agricultural science, molecular docking has been pivotal in the design of novel fungicides targeting succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. researchgate.netnih.gov Docking studies of N-phenyl substituted pyrazole-4-carboxamide derivatives into the active site of SDH have confirmed that these compounds interact effectively with the enzyme, validating the design strategy for creating potent antifungal agents. researchgate.netnih.gov These simulations have shown that the pyrazole (B372694) carboxamide scaffold fits well within the binding pocket of SDH. uni.lu
The following interactive table summarizes the results of various molecular docking studies involving this compound derivatives and their biological targets.
| Derivative Type | Target Protein | PDB Code | Predicted Binding Energy (kJ/mol) | Key Interacting Residues | Reference |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 | 2VTO | -10.35 | Not specified | nih.gov |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | 2W1G | -8.57 | Not specified | nih.gov |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | 2QU5 | -10.09 | Not specified | nih.gov |
| N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide | Succinate Dehydrogenase (SDH) | Not specified | Not specified | Interacts well with the active site | researchgate.netnih.gov |
| N'-phenyl-1H-pyrazole pyrazole-4-sulfonohydrazide derivative | Succinate Dehydrogenase (SDH) | Not specified | Not specified | Strong interaction with active pocket residues | uni.lu |
Binding Orientation and Interaction Analysis (e.g., Hydrogen Bonding, Pi-Pi Interactions)
A crucial aspect of molecular docking is the detailed analysis of the binding orientation and the specific non-covalent interactions that stabilize the ligand-receptor complex. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are key determinants of binding affinity and selectivity.
In studies involving pyrazole carboxamide derivatives as kinase inhibitors, docking simulations have revealed that the ligands typically embed deeply within the binding pocket of the target proteins, forming multiple hydrogen bonds. nih.gov For instance, the amide group of the pyrazole carboxamide scaffold is often involved in forming crucial hydrogen bonds with backbone residues in the hinge region of the kinase active site.
Similarly, in the context of SDH inhibitors, the molecular docking results for N'-phenyl-1H-pyrazole pyrazole-4-sulfonohydrazide derivatives demonstrated that these compounds could strongly interact with residues in the SDH active pocket, similar to the binding mode of the known fungicide thifluzamide (B1681302). uni.lu The amide group in pyrazole-4-carboxamide derivatives has been shown to form hydrogen bonds with key amino acid residues, such as serine, in the active site of SDH. researchgate.net Furthermore, the phenyl ring of the 1-phenyl-1H-pyrazole moiety often participates in favorable pi-pi stacking interactions with aromatic residues like phenylalanine within the binding site, further anchoring the ligand. uni.lu
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
2D-QSAR and 3D-QSAR Methodologies
Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been applied to study this compound derivatives.
2D-QSAR studies correlate biological activity with 2D descriptors, which are calculated from the 2D representation of the molecule. These descriptors can include constitutional, topological, and electronic properties. For example, 2D-QSAR models have been developed for a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as anticancer agents targeting Aurora A kinase. asrjetsjournal.org These models have utilized various 2D descriptors to understand the structural requirements for inhibitory activity. asrjetsjournal.org Similarly, 2D-QSAR models have been constructed for 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors, indicating that adjacency and distance matrix descriptors significantly influence their activity. researchgate.netnih.gov
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA), go a step further by considering the 3D structure of the molecules. In CoMFA, steric and electrostatic fields around a set of aligned molecules are calculated and correlated with their biological activities. A 3D-QSAR study using the CoMFA technique was conducted on novel pyrazole carboxamide derivatives with antifungal activity against Botrytis cinerea. jcsp.org.pk This approach provided insights into the spatial arrangement of structural features that are crucial for their antifungal potency.
Predictive Models for Biological Activity
QSAR studies on this compound derivatives have led to the development of predictive models for their biological activities, primarily in the areas of cancer and fungal control.
For the N,1,3-triphenyl-1H-pyrazole-4-carboxamide series targeting Aurora A kinase, a 2D-QSAR model was generated with a squared correlation coefficient (r²) of 0.8059 for the training set, indicating a good correlation between the selected descriptors and the anticancer activity. asrjetsjournal.org The model suggested that bulky, electron-withdrawing substituents at specific positions of the phenyl rings are favorable for inhibitory activity. asrjetsjournal.org
In the case of antifungal pyrazole carboxamides, a 3D-QSAR model developed using CoMFA showed good predictive ability with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850. jcsp.org.pk Such models are valuable for designing new derivatives with potentially enhanced antifungal efficacy.
The following interactive table presents a summary of statistical results from QSAR studies on pyrazole carboxamide derivatives.
| QSAR Model Type | Target Activity | Statistical Parameter | Value | Reference |
| 2D-QSAR | Anticancer (Aurora A kinase) | r² (training set) | 0.8059 | asrjetsjournal.org |
| 2D-QSAR | Anticancer (Aurora A kinase) | pred_r² (test set) | 0.7861 | asrjetsjournal.org |
| 3D-QSAR (CoMFA) | Antifungal (Botrytis cinerea) | q² (cross-validated) | 0.578 | jcsp.org.pk |
| 3D-QSAR (CoMFA) | Antifungal (Botrytis cinerea) | r² (non-cross-validated) | 0.850 | jcsp.org.pk |
| 2D-QSAR | Anticancer (EGFR kinase) | r² (training set) | 0.9816 | nih.gov |
| 2D-QSAR | Anticancer (EGFR kinase) | Q² (internal validation) | 0.9668 | nih.gov |
| 2D-QSAR | Anticancer (EGFR kinase) | R²test (external validation) | 0.6952 | nih.gov |
Density Functional Theory (DFT) Studies for Electronic and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of this compound research, DFT studies are employed to perform detailed electronic and conformational analyses, providing insights into the molecule's reactivity, stability, and spectroscopic properties.
DFT calculations are often used to optimize the geometry of pyrazole carboxamide derivatives, determining their most stable conformations. nih.gov This is a crucial first step for subsequent computational analyses like molecular docking and QSAR. The optimized geometries provide accurate bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is utilized to calculate various electronic properties that are key to understanding the chemical behavior of these compounds. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. For some pyrazole-carboxamide compounds, DFT calculations have been used to compute the HOMO-LUMO energies, helping to explain their electronic and charge transfer properties.
Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are used to visualize the charge distribution on the molecule's surface. These maps help in identifying the regions that are prone to electrophilic and nucleophilic attack, which is valuable information for understanding intermolecular interactions and designing new molecules with specific binding properties.
The following table provides examples of calculated electronic properties for pyrazole derivatives from DFT studies.
| Compound Type | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| Pyrazole-carboxamide derivative | DFT/B3LYP/6-31G* | Not specified | Not specified | Smaller gap suggests better electron delocalization | jcsp.org.pk |
| Pyrazole carbaldehyde derivative | DFT/B3LYP/6-311G(d,p) | -6.422 | -2.694 | 3.728 | asrjetsjournal.org |
| N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide | DFT/B3LYP/6-31G** | -6.21 | -1.54 | 4.67 | nih.gov |
Molecular Dynamics Simulations for Ligand-Protein Interactions
Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules and their complexes over time. nih.gov By simulating the movements of atoms and molecules, MD provides a detailed view of how a ligand, such as a this compound derivative, interacts with its protein target at the atomic level. These simulations are crucial for understanding the stability of the ligand-protein complex and for identifying the key amino acid residues involved in the binding process.
The stability of a ligand within the binding site of a protein can be assessed by analyzing various parameters throughout the simulation. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is a common metric used to evaluate the convergence and stability of the simulation. nih.gov A stable RMSD value over time suggests that the ligand has found a stable binding pose within the protein's active site. For instance, in a 100 ns MD simulation of a pyrazole derivative complexed with RET kinase, the ligand's RMSD stabilized after 10 ns, indicating a stable conformation. nih.gov
Another important parameter is the root-mean-square fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. This analysis helps to identify flexible regions of the protein that may be important for ligand binding and to understand how the ligand affects the protein's dynamics. Furthermore, the analysis of hydrogen bonds and other non-covalent interactions throughout the simulation provides insights into the specific forces that stabilize the ligand-protein complex. Molecular dynamics simulations of dipyrazole carboxamide derivatives have shown that these compounds form essential hydrogen bonds with NAD+ in the binding pocket of the InhA enzyme. cardiff.ac.ukresearchgate.net
The binding free energy, often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can be used to estimate the strength of the interaction between the ligand and the protein. nih.gov This information is invaluable for ranking different compounds and for guiding the design of new derivatives with improved binding affinities. For example, the binding free energy for a pyrazole derivative with RET kinase was calculated to be -233.399 kJ/mol, indicating a strong interaction. nih.gov
Table 1: Representative Data from Molecular Dynamics Simulations of Pyrazole Carboxamide Derivatives
| Simulation Parameter | Value/Observation | Significance |
| Simulation Time | 50-100 ns | Provides sufficient time to observe the stability and dynamics of the complex. nih.govnih.gov |
| Ligand RMSD | < 2.0 Å after equilibration | Indicates a stable binding pose of the ligand within the protein's active site. nih.gov |
| Protein RMSF | Low fluctuations in binding site residues | Suggests that the binding site residues are relatively rigid and form stable interactions with the ligand. |
| Key Hydrogen Bonds | Maintained for > 80% of simulation time | Highlights the critical hydrogen bond interactions that anchor the ligand in the binding pocket. |
| Binding Free Energy (MM-PBSA) | -50 to -100 kcal/mol | Provides a quantitative estimate of the binding affinity, allowing for comparison between different ligands. |
Virtual Screening and Lead Optimization through Computational Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. jst.go.jpresearchgate.net This approach is a cost-effective and time-efficient alternative to high-throughput screening (HTS). For pyrazole carboxamides, virtual screening can be employed to identify novel derivatives with potential therapeutic activity.
The process often begins with the creation of a virtual library of compounds, which can be sourced from commercial databases or designed based on a known scaffold. These compounds are then docked into the binding site of the target protein using molecular docking programs. Docking algorithms predict the preferred orientation and conformation of a ligand when it is bound to a protein, and they assign a docking score that estimates the binding affinity. In a study on pyrazole derivatives as carbonic anhydrase inhibitors, molecular docking was used to evaluate the binding modes of the synthesized compounds. jst.go.jp
The top-ranked compounds from the initial virtual screen, often referred to as "hits," are then subjected to further analysis and experimental validation. This may include more rigorous computational methods, such as MD simulations and binding free energy calculations, to refine the selection of candidates for synthesis and biological testing.
Once a promising lead compound, such as this compound, is identified, computational approaches can be used to optimize its properties. nih.gov This process, known as lead optimization, aims to improve the potency, selectivity, and pharmacokinetic properties of the lead compound. Structure-activity relationship (SAR) studies, which correlate changes in chemical structure with changes in biological activity, are a key component of lead optimization. nih.gov Computational methods can be used to build predictive SAR models and to design new analogs with improved characteristics. For example, the optimization of a pyrazole sulfonamide series of inhibitors involved capping the sulfonamide group to reduce polar surface area and acidity, which in turn improved blood-brain barrier penetration.
Table 2: Illustrative Virtual Screening and Lead Optimization Cascade for Pyrazole Carboxamides
| Stage | Computational Method | Objective | Outcome |
| Library Preparation | Chemical database enumeration | To generate a diverse set of virtual compounds for screening. | A virtual library of thousands to millions of pyrazole carboxamide derivatives. |
| High-Throughput Virtual Screening (HTVS) | Molecular Docking (e.g., Glide, AutoDock) | To rapidly screen the virtual library and identify potential hits. | A ranked list of compounds based on their docking scores. |
| Hit Selection | Filtering based on docking score, visual inspection, and drug-likeness criteria (e.g., Lipinski's Rule of Five) | To select the most promising candidates for further investigation. | A smaller set of "hit" compounds (typically 50-100). |
| Lead Generation | More accurate docking protocols (e.g., SP, XP) and initial biological testing | To confirm the activity of the hit compounds and identify a lead series. | A lead compound or series with confirmed biological activity. |
| Lead Optimization | SAR analysis, MD simulations, free energy calculations | To design and evaluate new analogs with improved potency, selectivity, and ADMET properties. | Optimized lead compounds with enhanced therapeutic potential. |
Preclinical Pharmacological Investigations in in Vitro and in Vivo Models
In Vitro Efficacy Studies
In vitro studies are crucial for the initial screening and characterization of the pharmacological properties of new chemical entities. For 1-phenyl-1H-pyrazole-4-carboxamide and its analogs, these studies have been instrumental in identifying their potential as therapeutic agents.
Cell-Based Assays
Cell-based assays have demonstrated the efficacy of this compound derivatives against various pathogens and in models of different diseases.
Antifungal Activity: Several studies have highlighted the potent antifungal properties of this class of compounds. Derivatives of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide have shown excellent and broad-spectrum antifungal activities. For instance, compound Y13 exhibited significant efficacy against G. zeae, B. dothidea, F. prolifeatum, and F. oxysporum with EC50 values of 13.1, 14.4, 13.3, and 21.4 mg/L, respectively. arabjchem.orgresearchgate.net The mechanism of action for some of these derivatives is believed to involve the disruption of the fungal cell membrane. arabjchem.orgresearchgate.net Similarly, N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have also demonstrated moderate to good antifungal activity against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com Further research into novel pyrazole-4-carboxamide derivatives has identified compounds with significant in vitro antifungal activity against Sclerotinia sclerotiorum. usda.gov Some pyrazole (B372694) carboxamides and isoxazolol pyrazole carboxylates have also shown notable antifungal effects against various plant pathogenic fungi. nih.gov Additionally, some synthesized N-glycoside phenyl pyrazole derivatives have been screened for their antifungal properties. hrpub.org
Antibacterial Activity: The antibacterial potential of pyrazole derivatives has also been investigated. Novel pyrazole analogues have shown significant activity against both Gram-negative and Gram-positive bacteria. nih.gov For example, one compound demonstrated high activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is comparable to the standard drug ciprofloxacin. nih.gov Another compound was highly active against Streptococcus epidermidis with the same MIC value. nih.gov Furthermore, newly synthesized pyrazole and pyranopyrazole derivatives have been evaluated against human pathogenic bacterial strains, with many showing moderate to high antibacterial activity. ekb.eg The synthesis of various 1H-pyrazole carboxylates has also been undertaken to explore their antimicrobial activities. researchgate.net
Anticancer Activity: The antiproliferative effects of this compound derivatives have been evaluated in various cancer cell lines. Pyrazole-indole hybrids have shown promising results, with some compounds exhibiting excellent anticancer inhibition against the HepG2 cancer cell line. nih.gov Specifically, compounds 7a and 7b had IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively, which were superior to the standard drug doxorubicin. nih.gov The anticancer activity of these compounds is thought to be mediated through the induction of apoptosis and inhibition of key proteins involved in cell cycle progression. nih.govnih.gov Other studies have also reported on the synthesis and anticancer evaluation of various pyrazole derivatives. ekb.egnih.gov
Anti-inflammatory Activity: Derivatives of 1-phenyl-1H-pyrazole have demonstrated significant anti-inflammatory properties. nih.gov Certain pyrazole derivatives have shown strong anti-inflammatory activity in rat models. nih.gov The anti-inflammatory activity of a new class of phenyl-pyrazolone derivatives, structurally related to phenidone, has been evaluated using the Croton oil ear test in mice, a model of acute inflammation. researchgate.net Additionally, pyrazolidinone carboxamide derivatives have been identified as effective inhibitors of neutrophil activation, a key process in inflammation. researchgate.net
| Compound/Derivative | Assay Type | Target/Organism | Key Findings |
| 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide (Y13) | Antifungal | G. zeae, B. dothidea, F. prolifeatum, F. oxysporum | EC50 values of 13.1, 14.4, 13.3, and 21.4 mg/L, respectively. arabjchem.orgresearchgate.net |
| N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide | Antifungal | Gibberella zeae, Fusarium oxysporum, Cytospora mandshurica | Moderate to good antifungal activity. mdpi.com |
| Novel Pyrazole Analogue (Compound 3) | Antibacterial | E. coli | MIC: 0.25 μg/mL. nih.gov |
| Novel Pyrazole Analogue (Compound 4) | Antibacterial | Streptococcus epidermidis | MIC: 0.25 μg/mL. nih.gov |
| Pyrazole-indole hybrid (7a) | Anticancer | HepG2 cancer cell line | IC50: 6.1 ± 1.9 μM. nih.gov |
| Pyrazole-indole hybrid (7b) | Anticancer | HepG2 cancer cell line | IC50: 7.9 ± 1.9 μM. nih.gov |
| 1-phenyl-1H-pyrazole derivatives | Anti-inflammatory | Rat models | Strong anti-inflammatory activity. nih.gov |
Enzymatic Assays for Target Inhibition
Enzymatic assays are critical for elucidating the mechanism of action of a compound by measuring its effect on specific enzymes.
Succinate (B1194679) Dehydrogenase (SDH) Inhibition: A primary mechanism for the antifungal activity of many pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain. usda.govacs.orgresearchgate.net Enzymatic activity testing revealed that certain N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives are potent SDH inhibitors. acs.org For example, the IC50 values for compounds 4c and 7f were 12.5 and 6.9 μg/mL, respectively. acs.org
Kinase Inhibition: Pyrazole derivatives have been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Molecular docking studies have suggested that 1H-pyrazole derivatives can potentially inhibit receptor tyrosine kinases like VEGFR-2 and protein kinases such as Aurora A and CDK2. nih.gov For instance, certain pyrazole-indole hybrids have demonstrated significant inhibitory activity against CDK2. nih.govnih.gov
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Pyrazole derivatives have been identified as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. nih.gov A series of pyrazole phenylcyclohexylcarbamates were found to inhibit human recombinant FAAH in the low nanomolar range, with compound 22 having an IC50 of 11 nM. nih.gov These inhibitors show potential for the management of neuropathic pain. nih.gov JNJ-42165279 is another potent and selective FAAH inhibitor. nih.gov
Carbonic Anhydrase (CA) Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) I and II isoenzymes. nih.gov The inhibition constants (Ki) for these compounds were in the micromolar to nanomolar range for both isoforms. nih.gov
| Compound/Derivative | Enzyme Target | Key Findings (IC50/Ki) |
| N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide (4c) | Succinate Dehydrogenase (SDH) | IC50: 12.5 μg/mL. acs.org |
| N-(substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide (7f) | Succinate Dehydrogenase (SDH) | IC50: 6.9 μg/mL. acs.org |
| Pyrazole phenylcyclohexylcarbamate (22) | Fatty Acid Amide Hydrolase (FAAH) | IC50: 11 nM. nih.gov |
| Pyrazole-carboxamide sulfonamide derivatives | Carbonic Anhydrase (hCA I and II) | Ki values in the range of 0.063–3.368 µM for hCA I and 0.007–4.235 µM for hCA II. nih.gov |
| Pyrazole-indole hybrids | Cyclin-dependent kinase 2 (CDK2) | Significant inhibitory activity. nih.govnih.gov |
Receptor Binding Assays
Receptor binding assays are used to determine the affinity of a compound for a specific receptor.
Cannabinoid Receptor Binding: Substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been synthesized and evaluated for their affinity to cannabinoid receptors CB1 and CB2. elsevierpure.comnih.gov Some of these compounds showed high affinity and selectivity for the hCB1 receptor. elsevierpure.comnih.gov For example, derivative 30 was a potent hCB1 ligand with a Ki of 5.6 nM and acted as an inverse agonist. elsevierpure.comnih.gov The development of peripherally restricted CB1 agonists is a promising strategy for treating neuropathic pain without central nervous system side effects. nih.gov
Serotonin Receptor Binding: A series of 2-phenyl-1H-pyrrole-3-carboxamides, a scaffold related to pyrazoles, were evaluated for their binding to the 5-HT6 receptor. nih.gov These compounds were found to be inverse agonists at the 5-HT6 receptor, suggesting their potential for cognitive enhancement. nih.gov
In Vivo Animal Model Studies (Non-Human)
Following promising in vitro results, the pharmacological effects of this compound derivatives have been further evaluated in various non-human animal models.
Rodent Models for Pharmacological Evaluation
Rodent models are widely used to assess the in vivo efficacy and pharmacological profile of drug candidates.
Anxiolytic Activity: A piperazine (B1678402) derivative of 1-phenyl-1H-pyrazole, LQFM032, has been shown to exhibit anxiolytic-like effects in mice. nih.gov In behavioral tests such as the elevated plus maze and light-dark box, LQFM032 demonstrated anxiolytic activity that was mediated through the benzodiazepine (B76468) and nicotinic pathways. nih.gov
Analgesic Activity: Several 1-phenyl-1H-pyrazole derivatives have demonstrated significant analgesic activity in mice and rats. nih.gov
PET Studies in Mice: Positron Emission Tomography (PET) imaging studies in mice have been utilized to evaluate the in vivo properties of pyrazole-based compounds. For example, pyrazolidinone carboxamide derivatives have been investigated in a mouse model of acute respiratory distress syndrome (ARDS), where they showed protective effects by reducing pulmonary inflammation. researchgate.net Furthermore, a carbon-11 (B1219553) labeled pyrazole derivative has been evaluated as a PET tracer for imaging Colony stimulating factor 1 receptor (CSF-1R) expression in the brain, which is a potential target for neuroinflammatory diseases. researchgate.net
Non-Human Primate Studies
Studies in non-human primates provide valuable data that is more translatable to humans due to their physiological similarities.
PET Imaging in Baboons and Other Non-Human Primates: While specific PET imaging studies in baboons for "this compound" were not found, PET imaging in non-human primates is a crucial step in the preclinical development of new radiotracers. nih.govnih.govbiorxiv.org These studies help to assess the biodistribution, pharmacokinetics, and target engagement of a potential PET ligand in a model that closely resembles human physiology. For instance, microPET/CT imaging has been used in nonhuman primates to evaluate potential biomarkers for various pathological processes. researchgate.net
Advanced Imaging and Microscopy Techniques in Preclinical Assessment (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, PET)
Advanced imaging and microscopy techniques are invaluable tools for elucidating the mechanism of action of novel fungicidal compounds at a cellular level. For pyrazole carboxamide derivatives, scanning electron microscopy (SEM) and transmission electron microscopy (TEM) have been instrumental in visualizing the morphological and ultrastructural changes they induce in fungal pathogens.
Studies on N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) utilized both SEM and TEM to observe its effects on Rhizoctonia solani. nih.gov The microscopic observations revealed that the compound caused significant damage to the fungal cell walls and membranes. nih.gov This disruption resulted in the leakage of cellular contents and abnormal mitochondrial morphology, including an increase in their number. nih.gov
Similarly, the investigation of N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22) employed SEM and TEM to assess its impact on Sclerotinia sclerotiorum. nih.govacs.org These studies demonstrated that compound U22 could severely destroy the hyphal morphology of the fungus. nih.govacs.org Furthermore, TEM analysis showed damage to mitochondria, cell membranes, and vacuoles within the fungal cells. nih.govacs.org
While positron emission tomography (PET) is a powerful imaging technique, its application in the preclinical assessment of "this compound" in agricultural models has not been extensively reported in the reviewed literature. The primary focus of microscopic evaluations has been on elucidating the direct structural damage inflicted by these compounds on fungal pathogens.
Future Directions and Emerging Research Avenues
Development of Novel Pyrazole (B372694) Carboxamide Scaffolds
The exploration of new pyrazole carboxamide scaffolds is a primary focus for discovering compounds with enhanced efficacy, selectivity, and improved properties. Researchers are actively designing and synthesizing novel derivatives by modifying the core structure to optimize interactions with biological targets.
A significant area of this research is in the development of fungicides. A series of novel pyrazole-4-carboxamide derivatives featuring an N-phenyl substituted amide fragment have been designed and synthesized to target succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in fungal respiration. This work aims to address the growing issue of pesticide resistance. For instance, novel pyrazole carboxamides incorporating a diarylamine scaffold have demonstrated potent activity as SDH inhibitors. One such compound, SCU3038, showed greater in vitro efficacy against the fungus Rhizoctonia solani than the commercial fungicide fluxapyroxad. Similarly, another derivative, SCU2028, was found to be equivalent to the commercial fungicide thifluzamide (B1681302) in its effectiveness against the same pathogen.
The synthetic versatility of the pyrazole ring allows for extensive chemical modification. Recent synthetic methodologies include one-pot, multi-component reactions that enable the efficient creation of diverse libraries of pyrazole derivatives for screening. These strategies often employ advanced catalysts and environmentally friendly conditions to produce a wide range of substituted compounds. By systematically altering substituents on the pyrazole and phenyl rings, chemists can fine-tune the molecule's properties to achieve desired biological activity. This strategic modification is crucial for developing next-generation compounds that can overcome the limitations of existing agents.
Q & A
Q. What are the established synthetic routes for 1-phenyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield the carboxylic acid intermediate. Subsequent amidation using coupling agents (e.g., EDCI/HOBt) with amines under inert atmospheres (N₂/Ar) is employed. Optimization involves monitoring reaction progress via TLC/HPLC and adjusting temperature (60–80°C) and solvent polarity (DMF or THF) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Spectroscopy : Use -/-NMR to confirm substitution patterns and functional groups. IR spectroscopy identifies carbonyl (C=O, ~1680 cm) and amide (N–H, ~3300 cm) stretches.
- Crystallography : Single-crystal X-ray diffraction (SXRD) with SHELXL software refines structural parameters (bond angles, torsion angles). For powder samples, PXRD paired with Rietveld refinement is advised .
Q. How can solubility challenges be addressed during in vitro assays for this compound?
Use polar aprotic solvents like DMSO for stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4). For low solubility, employ surfactants (e.g., Tween-80) or co-solvents (ethanol/water mixtures) .
Q. What safety precautions are critical when handling this compound?
Refer to GHS classifications: Wear PPE (gloves, lab coat), use fume hoods for powder handling, and avoid inhalation. Store in airtight containers at 2–8°C. No specific carcinogenicity data exist, but treat as a potential irritant .
Advanced Research Questions
Q. How do substituent variations on the phenyl or amide groups influence bioactivity?
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –F, –NO₂) on the phenyl ring enhance antimicrobial activity. N-Methylation of the amide reduces polarity, improving membrane permeability but may lower solubility .
Q. What computational approaches predict the electronic and thermodynamic properties of this compound?
Density Functional Theory (DFT) at the B3LYP/6-311G++(d,p) level calculates HOMO-LUMO gaps, electrostatic potential maps, and thermodynamic stability. Molecular docking (AutoDock Vina) models interactions with target enzymes (e.g., cytochrome P450) .
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure refinement?
For twinned crystals, use SHELXL’s TWIN/BASF commands. For disorder, apply PART/SUMP restraints and validate with R-factor convergence (<5%). High-resolution data (≤0.8 Å) improves accuracy .
Q. What strategies reconcile contradictory bioassay results across different studies?
Cross-validate using standardized protocols (e.g., CLSI guidelines for antimicrobial assays). Control variables: solvent purity, cell line passage number, and incubation conditions. Statistical tools (ANOVA, p-value <0.05) identify outliers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
